molecular formula C22H23NO2 B1437325 N-Benzyl[4-(2-phenoxyethoxy)phenyl]methanamine CAS No. 1040689-31-3

N-Benzyl[4-(2-phenoxyethoxy)phenyl]methanamine

Cat. No.: B1437325
CAS No.: 1040689-31-3
M. Wt: 333.4 g/mol
InChI Key: ICOXFVIYZXWJFH-UHFFFAOYSA-N
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Properties

IUPAC Name

N-[[4-(2-phenoxyethoxy)phenyl]methyl]-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2/c1-3-7-19(8-4-1)17-23-18-20-11-13-22(14-12-20)25-16-15-24-21-9-5-2-6-10-21/h1-14,23H,15-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOXFVIYZXWJFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=C(C=C2)OCCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl[4-(2-phenoxyethoxy)phenyl]methanamine typically involves the reaction of 4-(2-phenoxyethoxy)benzaldehyde with benzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The mixture is heated under reflux for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl[4-(2-phenoxyethoxy)phenyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Benzyl[4-(2-phenoxyethoxy)phenyl]methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl[4-(2-phenoxyethoxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-Benzyl[4-(2-phenoxyethoxy)phenyl]methanamine can be compared with other similar compounds, such as:

    N-Benzyl[4-(2-phenoxyethoxy)phenyl]ethanamine: Similar structure but with an ethyl group instead of a methylene group.

    N-Benzyl[4-(2-phenoxyethoxy)phenyl]propanamine: Similar structure but with a propyl group instead of a methylene group.

    N-Benzyl[4-(2-phenoxyethoxy)phenyl]butanamine: Similar structure but with a butyl group instead of a methylene group.

Biological Activity

N-Benzyl[4-(2-phenoxyethoxy)phenyl]methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • Benzyl Group : Enhances lipophilicity and potential interactions with biological targets.
  • Phenoxyethoxy Group : May contribute to binding affinity and specificity for certain receptors or enzymes.

The molecular formula is C20_{20}H24_{24}N2_2O2_2, and the compound is characterized by its ability to engage with various biological systems.

Research indicates that this compound interacts with specific proteins and enzymes, modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest:

  • Binding Affinity : The compound may exhibit significant binding to various molecular targets, influencing biological pathways related to pharmacological effects.
  • Enzyme Modulation : Potential interactions with enzymes could lead to alterations in metabolic processes, which may have therapeutic implications.

Pharmacological Potential

This compound has been evaluated for its pharmacological properties, indicating potential applications in treating various conditions:

  • Antimicrobial Activity : Initial studies suggest that the compound may possess antibacterial properties, similar to other benzamide derivatives. These findings warrant further exploration in the context of infectious diseases.
  • Neuroprotective Effects : The compound's structure suggests it could have neuroprotective qualities, possibly through mechanisms similar to those observed in MAO-B inhibitors. This aligns with research showing that related compounds exhibit significant neuroprotective effects against neurodegenerative diseases .

Case Studies and Experimental Findings

  • Binding Studies : In vitro studies have demonstrated that this compound can bind effectively to certain receptors, leading to modulation of receptor activity. This has implications for drug design targeting specific pathways.
  • Comparative Analysis : A comparison with structurally related compounds shows that modifications in the benzyl and phenoxy groups can significantly influence biological activity. For instance, analogs with different substitutions exhibited varying levels of potency against specific targets .

Research Findings Summary Table

Study FocusFindings
Binding AffinityDemonstrated significant binding to specific proteins; ongoing studies needed for detailed mechanisms.
Antimicrobial ActivityPreliminary evidence suggests potential antibacterial effects; further research required.
Neuroprotective EffectsPotential MAO-B inhibitory activity; could lead to applications in neurodegenerative disease treatment.
Comparative PotencyVariations in structural modifications impact biological activity; optimization needed for efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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